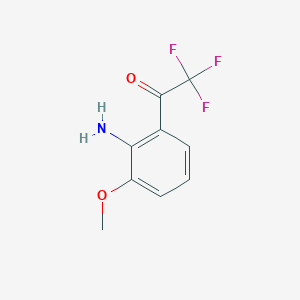

1-(2-氨基-3-甲氧基苯基)-2,2,2-三氟乙酮

描述

PD 98,059 belongs to the class of organic compounds known as 3’-o-methylated flavonoids . It’s a selective inhibitor of mitogen-activated protein kinase kinase (MAPKK) and does not directly inhibit ERK1/2 .

Synthesis Analysis

A synthesis process of a similar compound, 2-(2-amino-3-methoxyphenyl) chromone, has been described in a patent . The process involves several steps, starting with 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid, and includes the synthesis of intermediates .Molecular Structure Analysis

The molecular structure of PD 98,059 has been characterized using various spectral analyses such as IR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

PD 98,059 has been found to increase the cytotoxicity of paclitaxel against human endometrial cancer cells in a synergistic and dose-dependent manner .科学研究应用

-

Scientific Field: Cancer Research

- Application Summary : This compound is used in cancer research, specifically in the study of Neutrophil Extracellular Traps (NETs) and their effect on human breast cancer cells .

- Methods of Application : The compound is used in conjunction with other substances such as Phorbol 12-myristate 13-acetate (PMA), 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one (PD98059), 1,9-Pyrazoloanthrone, Anthrapyrazolone (SP600125), 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580), and 2-6-Bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]-1H-benzimidazole-5 .

- Results or Outcomes : The study found that NETs enhance the expression of tissue factor (TF) in breast tumor cells, thus increasing the procoagulant activity. NETs also promote protease-activated receptor 2 (PAR2) signaling, leading to the expression of pro-tumor cytokines and factors associated with EMT .

-

Scientific Field: Biochemistry

- Application Summary : This compound is used in biochemistry, specifically in the study of signaling pathways involved in the stimulation of MAPK phosphorylation .

- Methods of Application : The compound is used in conjunction with specific inhibitors of Raf1 kinase (5-iodo-3[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone) and MAPK (PD98059) (2-(2’-amino-3’-methoxyphenyl)oxanaphthalen-4-one) to examine the effect on cell proliferation .

- Results or Outcomes : The study did not provide specific results or outcomes related to the use of this compound .

-

Scientific Field: Polymer Synthesis

- Application Summary : This compound is used in the synthesis process of 2-(2-amino-3-methoxyphenyl) chromone .

- Methods of Application : The synthesis process involves several steps, starting with 2-nitro-3-methoxybenzoic acid-2-(acetyl) phenyl ester as the first intermediate, synthesized by 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid .

- Results or Outcomes : The synthesis process has the advantages of simple operation, mild reaction conditions, easily obtained raw materials and industrial batch production .

-

Scientific Field: Heterocyclic Compounds

- Application Summary : This compound is used in the synthesis of chromeno[2,3-b]chromenes .

- Methods of Application : The synthesis process involves the Diels–Alder reaction and intramolecular ketalization .

- Results or Outcomes : The synthesis of these heterocycles is attracting considerable attention due to the presence of this structural fragment in a large number of biologically and natural compounds .

-

Scientific Field: Biomedicinal Chemistry

- Application Summary : This compound is used in the design and synthesis of 2-aminochromone core N,N-bis-1,2,3 .

- Methods of Application : The synthesis process involves the use of 1,2,3-triazole derivatives, which are highly focused five-membered heterocyclic molecules .

- Results or Outcomes : These derivatives are associated with various applications in different fields such as agrochemicals (fungicides) .

-

Scientific Field: Antimicrobial and Anticancer Research

- Application Summary : A new series of 2-aminochromone-based N,N-di-1,2,3-triazole hybrid heterocycles were synthesized .

- Methods of Application : The synthesis was done in one pot from N,N-terminal dialkyne 2-aminochromone with various organo azides by following the click strategy using classical Cu (I)-catalyzed azide-alkyne [3+2] annulation reaction .

- Results or Outcomes : All newly synthesized compounds have been investigated for anti-microbial activity against Gram-positive, Gram-negative bacteria, and fungal strains and exhibited high activity against microbial growth when compared with standard anti-bacterial agents. These derivatives were tested for anti-cancer activity against HeLa cell lines and found that all compounds exhibit good activity with IC50 values ranging from 0.11 to 1.04 µM than standard curcumin (IC50 4.83±0.44 µM) .

-

Scientific Field: Agricultural Applications

- Application Summary : This compound is used in the study of signaling mechanisms and agricultural applications of (Z)-3-hexenyl butyrate-mediated stomatal closure .

- Methods of Application : The study involves different genetic, pharmacological, and biochemical approaches .

- Results or Outcomes : Exogenous treatments with HB alleviate water stress and improve fruit productivity in tomato plants. The efficacy of HB was also tested under open field conditions, leading to enhanced resistance against Phytophthora spp. and Pseudomonas syringae infection in potato and tomato plants, respectively .

-

Scientific Field: Antioxidant Activity Research

- Application Summary : This compound is used in the synthesis of molecules 1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and 1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

- Methods of Application : The synthesis was done by single-crystal X-ray diffraction in order to study the conformation of the typical chalcones .

- Results or Outcomes : The study did not provide specific results or outcomes related to the use of this compound .

安全和危害

未来方向

PD 98,059 has shown promise in inhibiting the growth of various tumors, particularly in patients with advanced melanoma when combined with sorafenib . Further investigation of the in vivo efficacy and safety of this formulation is expected to emphasize the potential of its clinical application in combination with commercial PTX formulations against different cancers .

属性

IUPAC Name |

1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKNTLEMGPMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664410 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

CAS RN |

489429-72-3 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

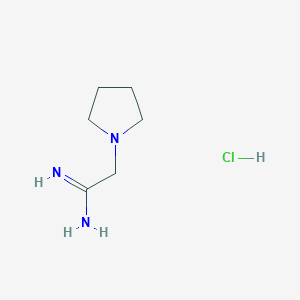

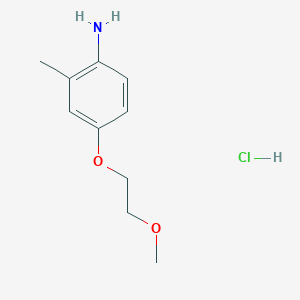

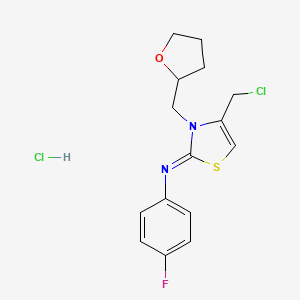

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)